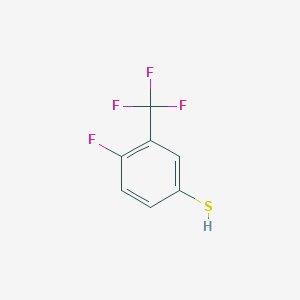

4-Fluoro-3-trifluoromethylbenzenethiol

Description

Contextualization of Fluorinated Thioaromatic Compounds in Advanced Chemical Science

Fluorinated thioaromatic compounds, a class to which 4-Fluoro-3-trifluoromethylbenzenethiol belongs, are recognized for their utility as intermediates in the synthesis of complex molecules. The presence of both fluorine and sulfur allows for a diverse range of chemical transformations. The thiol (-SH) group is a versatile functional handle that can undergo various reactions, including oxidation, alkylation, and metal-catalyzed cross-coupling reactions. The fluorine substituents, in turn, modulate the reactivity of the aromatic ring and the thiol group, often leading to enhanced stability and unique electronic properties in the resulting products.

Overview of Research Trajectories for Aryl Thiols

Aryl thiols, or thiophenols, are a well-established class of compounds with a rich history in organic synthesis. Current research trajectories for aryl thiols are focused on several key areas. One significant area is the development of new catalytic methods for the formation of carbon-sulfur bonds, which are crucial for the synthesis of many biologically active molecules and organic materials. Another important direction is the use of aryl thiols as ligands for metal catalysts, where the sulfur atom can coordinate to the metal center and influence the catalyst's activity and selectivity. Furthermore, the unique redox properties of the thiol group make aryl thiols valuable in the development of antioxidants and redox-active materials. The incorporation of fluorine atoms into aryl thiols, as in the case of this compound, aligns with the growing trend of leveraging fluorine's unique properties to enhance the performance of molecules in these research areas. nih.gov

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from established organofluorine and sulfur chemistry principles and from patents detailing the synthesis of structurally related compounds.

A plausible and commonly employed synthetic route to this compound likely starts from the readily available precursor, 4-fluoro-3-(trifluoromethyl)aniline. This aniline (B41778) can be converted to a diazonium salt, which is then reacted with a sulfur source to introduce the thiol group. A patent for the synthesis of the analogous 4-fluoro-3-trifluoromethylphenol describes the formation of a diazonium salt from 4-fluoro-3-trifluoromethylaniline. google.comnih.gov A similar strategy, substituting the hydrolysis step with a reaction with a thiolate precursor, would yield the target benzenethiol (B1682325).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄F₄S |

| Molecular Weight | 196.17 g/mol |

| CAS Number | 1208075-20-0 |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Note: Experimental physical properties for this specific compound are not widely published and the information presented is based on data from chemical suppliers and computational predictions.

The reactivity of this compound is dictated by the interplay of its functional groups. The thiol group is expected to be nucleophilic and can participate in a variety of reactions, including:

S-Alkylation: Reaction with alkyl halides to form thioethers.

S-Arylation: Participation in cross-coupling reactions to form diaryl sulfides.

Oxidation: Conversion to the corresponding disulfide, sulfinic acid, or sulfonic acid.

The electron-withdrawing nature of the fluoro and trifluoromethyl groups will decrease the nucleophilicity of the thiol group compared to non-fluorinated analogues. However, these substituents also increase the acidity of the thiol proton, facilitating its deprotonation to form the more reactive thiolate anion.

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the substituents. This could allow for the displacement of the fluorine atom by strong nucleophiles under certain conditions. Conversely, electrophilic aromatic substitution will be disfavored and would likely occur at the positions ortho and para to the electron-donating thiol group, though the deactivating effect of the fluorine and trifluoromethyl groups will make such reactions challenging.

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (approx. 7.0-8.0 ppm). The thiol proton would likely be a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons would show distinct signals, with those attached to fluorine and the trifluoromethyl group exhibiting characteristic splitting patterns (C-F and C-CF₃ coupling). |

| ¹⁹F NMR | Two distinct signals would be expected: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z = 196.17. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the trifluoromethyl group. |

Note: This data is predictive and based on the analysis of similar structures. Experimental verification is required for confirmation.

The unique combination of a reactive thiol and a highly fluorinated aromatic ring makes this compound a promising candidate for incorporation into more complex molecules. For instance, its structural motifs are found in compounds investigated as potent inhibitors of c-KIT kinase, a target for gastrointestinal stromal tumors. nih.gov This suggests a potential trajectory for the use of this benzenethiol in the synthesis of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4S/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMVICZUOVOBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275806 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-20-0 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 3 Trifluoromethylbenzenethiol

Reactions at the Thiol Group

The thiol (-SH) group is the most reactive functionality on the 4-fluoro-3-trifluoromethylbenzenethiol molecule, susceptible to both oxidation and reactions based on its nucleophilic character.

Oxidative Transformations of the Sulfhydryl Moiety

Aryl thiols are readily oxidized to the corresponding disulfides under mild conditions. This transformation is a characteristic reaction of the sulfhydryl group. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of analogous compounds such as 3-(trifluoromethyl)thiophenol (B1345641) and 4-fluorothiophenol (B130044) provides a strong basis for its expected behavior. smolecule.comgoogle.com The oxidation typically involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond and the loss of two hydrogen atoms.

This reaction can be initiated by a variety of oxidizing agents, including air (autoxidation, often base-catalyzed), halogens (like iodine), or peroxides. The expected product from the oxidation of this compound is bis(4-fluoro-3-trifluoromethylphenyl) disulfide. This process is fundamental in the chemistry of thiols and is a common side reaction if samples are not stored under an inert atmosphere. For instance, the preparation of 4,4'-difluorodiphenyl disulfide is achieved through the reduction of 4-fluorobenzenesulphonyl chloride, highlighting the stability of the disulfide linkage. google.comgoogle.com

| Reactant | Conditions | Product |

| This compound | Mild Oxidizing Agent (e.g., I2, air) | Bis(4-fluoro-3-trifluoromethylphenyl) disulfide |

Nucleophilic Reactivity of the Thiol Functionality

The sulfur atom of the thiol group is an effective nucleophile, particularly in its deprotonated thiolate form (-S⁻). The acidity of the thiol proton is enhanced by the electron-withdrawing effects of the aromatic fluorine and trifluoromethyl substituents, facilitating the formation of the thiolate anion in the presence of a base. This strong nucleophile can participate in a range of substitution and addition reactions.

The most common reactions involve the S-alkylation or S-arylation to form thioethers. acsgcipr.org These are typically achieved through nucleophilic substitution reactions where the thiolate attacks an electrophilic carbon center, displacing a leaving group.

S_N_2 Reactions: The thiolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic S_N_2 mechanism to yield alkyl aryl thioethers.

Nucleophilic Aromatic Substitution (S_N_Ar): The thiolate can also act as a nucleophile in S_N_Ar reactions, attacking an electron-deficient aromatic ring that contains a good leaving group (such as a halogen). nih.gov

The general principles of thioether formation are well-established, providing a predictable framework for the reactivity of this compound with various electrophiles. acsgcipr.orgtaylorandfrancis.com

Formation of Sulfur-Containing Derivatives

Beyond disulfides and thioethers, the nucleophilic character of this compound allows for the synthesis of a broader range of sulfur-containing derivatives.

Thioesters: Reaction of the thiol or thiolate with acyl chlorides or anhydrides yields thioesters. This transformation is analogous to the formation of esters from alcohols.

Thioacetals: Thiols can react with aldehydes and ketones to form thioacetals, which are useful as protecting groups in organic synthesis due to their stability towards both acidic and basic conditions.

Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, forming a new carbon-sulfur bond at the β-carbon position.

These reactions underscore the versatility of the thiol group as a synthetic handle for introducing sulfur into more complex molecular architectures. The synthesis of various trifluoromethyl thioethers is of particular interest in medicinal chemistry due to the unique properties imparted by the SCF₃ group. nih.gov

Reactivity of the Trifluoromethyl and Fluoro Aromatic Substituents

The trifluoromethyl (CF₃) and fluoro (F) groups on the aromatic ring are significantly less reactive than the thiol group. Their transformations require specific and often harsh reaction conditions or catalytic activation.

Palladium-Catalyzed C-CF₃ Bond-Forming and Cleavage Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the trifluoromethyl group exceptionally stable and generally unreactive. rsc.org Consequently, the cleavage of a C-CF₃ bond is a challenging transformation that requires significant energetic input.

The majority of research in this area has focused on the formation of C-CF₃ bonds via palladium-catalyzed C-H trifluoromethylation, rather than their cleavage. nih.govresearchgate.net These methods allow for the direct introduction of a CF₃ group onto an aromatic ring.

While palladium-catalyzed cleavage of C-C bonds has been reported in specific contexts, such as ring-strain-driven reactions, the direct palladium-catalyzed cleavage of an aromatic C-CF₃ bond remains a formidable challenge and is not a common transformation. nih.gov Mechanistic studies often focus on the oxidative addition of a C-X (X = Cl, Br, I) bond to a palladium(0) center, a step that is exceedingly difficult for a C-F bond. Therefore, reactions involving the cleavage of the C-CF₃ or the aromatic C-F bond of this compound under palladium catalysis are not synthetically viable under standard conditions.

Defluorination and Hydrodefluorination Pathways

While C-F bonds are strong, pathways for their cleavage, particularly within a trifluoromethyl group, have been developed. These reactions typically fall into two categories: partial reduction (hydrodefluorination) or complete degradation of the CF₃ group.

Hydrodefluorination (HDF) involves the replacement of one fluorine atom with a hydrogen atom, converting a trifluoromethylarene (Ar-CF₃) into a difluoromethylarene (Ar-CF₂H). This transformation is of significant interest as the -CF₂H group is a valuable pharmacophore. bohrium.com Recent advances have utilized organophotoredox catalysis to achieve this transformation on electron-deficient trifluoromethylarenes. nih.govacs.org The proposed mechanism generally involves:

Single-electron reduction of the Ar-CF₃ substrate by an excited-state photocatalyst to form a radical anion [Ar-CF₃]•⁻.

Rapid expulsion of a fluoride (B91410) ion (F⁻) from the radical anion to generate a difluoromethyl radical (Ar-CF₂•).

Hydrogen atom transfer (HAT) from a suitable donor to the radical to form the final Ar-CF₂H product.

Given the electron-withdrawing nature of the fluoro and thiol (or derivative) groups, this compound is an expected candidate for this type of transformation.

| Substrate (Ar-CF₃) | Catalyst / Conditions | Product (Ar-CF₂H) | Selectivity (CF₂H:CH₂F) | Yield (%) |

| 4-(Trifluoromethyl)benzonitrile | 4-DPA-IPN, 4-HTP, Blue Light | 4-(Difluoromethyl)benzonitrile | >20:1 | 80 |

| 1-Fluoro-4-(trifluoromethyl)benzene | 4-DPA-IPN, 4-HTP, Blue Light | 1-(Difluoromethyl)-4-fluorobenzene | >20:1 | 88 |

| Methyl 4-(trifluoromethyl)benzoate | 4-DPA-IPN, 4-HTP, Blue Light | Methyl 4-(difluoromethyl)benzoate | 3:1 | 40 |

This table presents data for analogous electron-poor trifluoromethylarenes from published research to illustrate the expected reactivity. nih.govacs.org

Complete defluorination of the trifluoromethyl group is a more drastic transformation that typically requires harsh conditions, such as treatment with Brønsted superacids. nih.gov Under these conditions, the CF₃ group can be converted into a carboxylic acid or related functional groups. Studies on trifluoromethylphenols have also shown that spontaneous aqueous defluorination can occur, proceeding through a benzoyl fluoride intermediate. chemrxiv.org These pathways, however, are less controlled than selective hydrodefluorination.

Activation and Functionalization of C-F Bonds

The activation of the robust C-F bond in this compound presents a significant synthetic challenge due to its high bond dissociation energy. Research in this area often focuses on transition-metal-free methods, which are considered more environmentally benign. While specific studies on the C-F bond activation of this compound are limited, general principles derived from related trifluoromethylated carbonyl compounds and their derivatives offer valuable insights. The functionalization of the C-F bond in trifluoromethyl groups has been achieved through the generation of difluoroenolates, difluorinated acyl anions, or radical intermediates, leading to the synthesis of various difluoromethylene compounds. nih.gov

Mechanistically, these transformations often involve selective activation of a single C-F bond within the trifluoromethyl group. This can be promoted by Lewis acids, which facilitate the elimination of a fluoride ion. researchgate.net Another approach involves light or radical initiators to generate radical intermediates, which can then undergo further functionalization. rsc.org The presence of the thiol group in this compound may influence these processes through its electronic and coordinating properties, potentially modulating the reactivity of the C-F bonds. However, detailed mechanistic studies specifically on this compound are needed to fully elucidate these effects.

Directed Functionalization and Regioselectivity Studies

The regiochemical outcome of C-H functionalization reactions on the this compound ring is dictated by a combination of directing effects from the substituents and the inherent electronic and steric properties of the molecule.

Ortho-Fluorine Directing Effects in C-H Functionalization

The fluorine atom at the 4-position of the benzene (B151609) ring is known to act as a potent directing group in C-H functionalization reactions, particularly in metal-catalyzed processes. The reactivity of C-H bonds ortho to a fluorine substituent in (poly)fluoroarenes is enhanced relative to the meta and para positions. bohrium.comnih.govwhiterose.ac.uk This ortho-directing effect is a general principle that has been observed in numerous examples of C-H activation. whiterose.ac.uk

Influence of Electronic and Steric Factors on Reaction Outcomes

The regioselectivity of reactions involving this compound is a delicate balance between the electronic and steric influences of the fluoro, trifluoromethyl, and thiol substituents. The strongly electron-withdrawing nature of both the fluorine and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. rsc.org

In electrophilic aromatic substitution reactions of deactivated benzene derivatives, the regioselectivity is governed by the slight polarization of the ring electron density and steric interactions during the approach of the electrophile. rsc.org The trifluoromethyl group is a meta-director, while the fluorine and thiol groups are typically ortho, para-directors. The interplay of these competing directing effects, along with the steric hindrance imposed by the bulky trifluoromethyl group, will ultimately determine the position of substitution. For instance, in electrophilic aromatic substitutions, the high steric demand of an incoming electrophile can disfavor attack at the sterically hindered ortho positions. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Fluoro-3-trifluoromethylbenzenethiol. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, offer fundamental structural information.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the thiol proton (-SH) and the three aromatic protons. The thiol proton typically appears as a singlet in the range of 3-4 ppm, although its chemical shift can be variable and concentration-dependent. The aromatic protons will exhibit complex splitting patterns (multiplets) between 7.0 and 7.8 ppm due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The trifluoromethyl (CF₃) carbon signal is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant. researchgate.net Aromatic carbons also exhibit coupling with fluorine atoms, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the atoms. ionicviper.org Carbons directly bonded to fluorine (C-F) or the trifluoromethyl group (C-CF₃) show significant shifts and coupling patterns that are crucial for assignment.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org It provides two distinct signals for the two different fluorine environments: the single fluorine atom attached to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group. The CF₃ group typically appears as a singlet in the region of -60 to -65 ppm (relative to CFCl₃). rsc.org The aromatic fluorine atom's chemical shift will be in a different region, and its signal may be split by coupling to nearby protons. wikipedia.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (Thiol, -SH) | ~3.0 - 4.0 | Singlet (s) | N/A |

| ¹H (Aromatic) | ~7.0 - 7.8 | Multiplet (m) | 3JHH, nJHF |

| ¹³C (CF₃) | ~120 - 130 | Quartet (q) | ¹JCF ≈ 270 - 310 |

| ¹³C (Aromatic) | ~115 - 165 | Singlet (s), Doublet (d), Quartet (q) | nJCF |

| ¹⁹F (CF₃) | ~ -60 to -65 | Singlet (s) | N/A |

| ¹⁹F (Ar-F) | ~ -100 to -120 | Multiplet (m) | nJHF |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal proton-proton coupling networks, helping to assign which aromatic protons are adjacent to one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals for the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbon bonded to the thiol group (C-S), the fluorine atom (C-F), and the trifluoromethyl group (C-CF₃), by observing their long-range correlations with nearby protons. jeol.com

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This through-space correlation experiment can show proximity between protons and fluorine atoms, further confirming structural assignments. jeol.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a fingerprint of the functional groups present. For this compound, key absorption bands are expected for the S-H, C-F, C-S, and aromatic C-H and C=C bonds. The C-F stretching vibrations of the CF₃ group are typically strong and appear in the 1350-1100 cm⁻¹ region. The S-H stretch is often a weak band found around 2600-2550 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Thiol S-H | 2600 - 2550 | Stretching (Weak) |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-F (CF₃) | 1350 - 1100 | Stretching (Strong) |

| C-F (Aromatic) | 1250 - 1100 | Stretching |

| C-S | 800 - 600 | Stretching |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides a unique molecular fingerprint. Aromatic ring vibrations and the C-S bond stretch are typically strong and well-defined in Raman spectra, making it a valuable tool for structural confirmation and for monitoring reactions involving these moieties.

Mass Spectrometry in Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (molecular weight: 196.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 196. The fragmentation pattern provides structural clues, with common losses including the thiol radical (•SH), fluorine (•F), or the trifluoromethyl radical (•CF₃). The resulting fragment ions can be used to confirm the presence and arrangement of the substituents on the benzene (B151609) ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high confidence.

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 196 | [C₇H₄F₄S]⁺ | Molecular Ion (M⁺) |

| 195 | [C₇H₃F₄S]⁺ | [M-H]⁺ |

| 163 | [C₇H₄F₄]⁺ | [M-SH]⁺ |

| 127 | [C₆H₄F]⁺ | [M-CF₃S]⁺ |

Coupled Techniques (GC-MS, LC-MS) in Reaction Mixture Analysis

In the synthesis of this compound, monitoring the reaction progress and identifying potential byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final product. Coupled chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful methods for analyzing complex reaction mixtures.

GC-MS is particularly effective for separating and identifying volatile components. wikipedia.org A sample of the reaction mixture is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification. This is useful for detecting starting materials, intermediates, and volatile byproducts. For instance, in reactions involving aromatic compounds, GC-MS can effectively separate and identify regioisomers that may form alongside the desired product. nih.gov

LC-MS is employed for the analysis of less volatile or thermally sensitive compounds that are not suitable for GC. The reaction mixture is separated by High-Performance Liquid Chromatography (HPLC) before being introduced into the mass spectrometer. This technique is invaluable for monitoring the consumption of non-volatile starting materials and the formation of the main product and non-volatile impurities. The high sensitivity and specificity of LC-MS allow for the detection of trace-level impurities in the final product or reaction mixture. mdpi.com

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for both the purification of this compound after its synthesis and the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Given the compound's aromatic structure and fluorine substituents, reversed-phase HPLC is a common and effective approach. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

The purity analysis involves dissolving a sample of the compound in a suitable solvent and injecting it into the HPLC system. The chromatogram produced shows a peak for the main compound and separate peaks for any impurities. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. A well-developed HPLC method can separate the target compound from structurally similar impurities, starting materials, and byproducts. mdpi.com

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical set of HPLC parameters for the purity analysis of an aromatic compound like this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, leveraging its volatility. The analysis is typically performed using a capillary column with a non-polar or mid-polarity stationary phase, which separates compounds based on their boiling points. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds.

The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for identification. The peak area in the resulting chromatogram is proportional to the amount of the compound, allowing for accurate purity assessment. For certain thiols, derivatization may be employed to improve chromatographic behavior and detection, though many thiophenols can be analyzed directly. nih.gov The use of GC has been noted in the quantification of similar compounds such as 4-fluoro-3-trifluoromethylphenol. google.com

| Parameter | Typical Condition |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table details a representative set of GC conditions for the analysis of this compound.

Theoretical and Computational Chemistry Investigations of 4 Fluoro 3 Trifluoromethylbenzenethiol

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations are excellent for static properties and reaction energetics, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe processes like conformational changes, solvent effects, and binding events in real-time. nih.govyoutube.com

For 4-Fluoro-3-trifluoromethylbenzenethiol, an MD simulation could be used to:

Study Solvation: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent), one can study how the solvent organizes around the solute and its effect on conformational stability.

Analyze Conformational Dynamics: MD can reveal the timescales and pathways of conformational transitions, such as the rotation of the thiol and trifluoromethyl groups, providing a more realistic picture than static calculations alone.

Simulate Interactions: The dynamics of intermolecular interactions, such as the formation and breaking of S–H/π bonds or π-stacking in a condensed phase, can be observed.

While specific MD studies on this compound are not prominent in the literature, the methodology is a standard tool for exploring the dynamics of functionalized aromatic compounds.

Computational Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is the a priori prediction of how chemical reactions occur. This involves mapping the entire reaction pathway, which connects reactants to products via a high-energy transition state. nih.gov Computational tools can automatically search for these pathways and characterize the geometry and energy of the transition states.

For this compound, this approach could be used to predict its reactivity in various chemical environments. For example, in a thiol-Michael addition reaction, computational methods can model the nucleophilic attack of the thiol (or thiolate) on an electrophilic olefin. nih.gov The process involves:

Reactant and Product Optimization: The geometries of the reactants (thiol and olefin) and the final thioether product are optimized to find their lowest energy structures.

Transition State Search: Algorithms are used to locate the transition state structure on the potential energy surface that connects reactants and products.

Frequency Calculation: A vibrational frequency calculation is performed to confirm the nature of the stationary points. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations provide the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. physchemres.org The goal is to develop a model that can predict the activity of new, unsynthesized molecules. nih.gov This is particularly relevant for analogues of this compound.

A typical QSAR study involves several steps:

Data Set Collection: A series of analogue compounds with experimentally measured activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP), steric parameters, and quantum chemical descriptors (e.g., orbital energies, atomic charges). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed activity. physchemres.org

Model Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model creation. physchemres.org

For analogues of this compound, QSAR models could be developed to predict properties like enzyme inhibition or toxicity. For example, studies on trifluoromethyl-containing compounds have successfully used QSAR to correlate molecular volume and hydrophobicity with carboxylesterase inhibition. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies for Benzene (B151609) Analogues

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, Mulliken charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity. nih.gov |

| Hydrophobic | LogP (partition coefficient) | Represents the molecule's affinity for nonpolar environments. |

| Steric | Molecular volume, surface area, specific substituent constants (e.g., Taft steric parameter) | Describes the size and shape of the molecule. nih.gov |

| Topological | Connectivity indices, Wiener index | Numerically represents the molecular structure and branching. |

Synthesis and Research on Derivatives of 4 Fluoro 3 Trifluoromethylbenzenethiol

Sulfur-Functionalized Derivatives (e.g., Sulfides, Disulfides, Sulfones)

The thiol group of 4-fluoro-3-trifluoromethylbenzenethiol is a versatile functional handle for synthesizing a range of sulfur-containing compounds, including sulfides, disulfides, and sulfones.

Sulfides: Aryl sulfides are commonly prepared through the reaction of thiols with various electrophiles. For instance, the reaction of this compound with alkyl halides in the presence of a base provides a straightforward route to unsymmetrical alkyl-aryl sulfides. Another method involves the hydrothiolation of fluoro-olefins, which can be achieved in aprotic polar solvents without the need for additives. nih.gov These methods allow for the construction of highly functionalized fluoroalkyl sulfides. nih.gov The introduction of the 4-fluoro-3-trifluoromethylphenylthio moiety can significantly alter the lipophilicity and metabolic stability of a molecule, properties that are highly desirable in the design of bioactive compounds. researchgate.net

Disulfides: Symmetrical disulfides can be synthesized through the oxidation of the corresponding thiols. For this compound, this can be achieved using mild oxidizing agents. A more general and efficient method for preparing disulfides involves the copper-catalyzed coupling of aryl halides with elemental sulfur in water, which can produce a variety of disulfides in good yields. rsc.org The synthesis of unsymmetrical disulfides can be accomplished via the reductive coupling of a thiophenol with a sulfonyl chloride mediated by triphenylphosphine (B44618) (PPh3), a method that proceeds under catalyst- and base-free conditions. rsc.org

Sulfones: Sulfones are typically prepared by the oxidation of sulfides. researchgate.net The sulfide (B99878) derivative of this compound can be selectively oxidized to the corresponding sulfone. rsc.org Reagents such as Oxone or 3-chloroperbenzoic acid are effective for this transformation. orgsyn.org A practical method for the controlled synthesis of either sulfoxides or sulfones involves the use of N-fluorobenzenesulfonimide (NFSI) as the oxidant in water; the outcome can be directed by simply varying the amount of NFSI used. rsc.org The resulting 4-fluoro-3-trifluoromethylphenyl sulfones are of interest due to the diverse biological activities associated with the sulfone functional group. researchgate.net

Table 1: Synthesis of Sulfur-Functionalized Derivatives This table is interactive. You can sort and filter the data.

| Derivative Type | General Synthetic Method | Reagents/Conditions | Starting Material(s) |

|---|---|---|---|

| Sulfide | Nucleophilic Substitution | Alkyl halide, Base | This compound |

| Sulfide | Hydrothiolation | Fluoro-olefin, Aprotic polar solvent | This compound |

| Disulfide | Oxidative Coupling | Mild oxidizing agent | This compound |

| Disulfide | Reductive Coupling | Thiophenol, Sulfonyl chloride, PPh3 | Thiophenol and Sulfonyl Chloride |

| Sulfone | Oxidation of Sulfide | Oxone or m-CPBA | 4-Fluoro-3-trifluoromethylphenyl sulfide |

| Sulfone | Selective Oxidation | N-Fluorobenzenesulfonimide (NFSI), H2O | 4-Fluoro-3-trifluoromethylphenyl sulfide |

Aromatic Ring-Substituted Analogues and Their Synthetic Access

The synthesis of analogues with additional substituents on the aromatic ring allows for the fine-tuning of the molecule's physicochemical properties. The synthetic strategies for these analogues often involve multi-step sequences starting from appropriately substituted precursors.

For example, a common approach begins with a substituted aniline (B41778). The synthesis of 4-fluoro-3-trifluoromethylphenol proceeds from 4-fluoro-3-trifluoromethylaniline via diazotization followed by hydrolysis. google.com A similar strategy could be employed to generate the corresponding thiophenol. The synthesis of 3-fluoro-4-methylthiophenol (B1302153) has been reported starting from 3-fluoro-4-(methylthio)aniline, which undergoes a Sandmeyer-type reaction. chemicalbook.com

Another versatile strategy involves the modification of a pre-existing substituted aromatic ring. For instance, the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile can be achieved from ortho-fluoro benzotrifluoride (B45747) through a sequence of nitration, reduction, bromination, diazotization/amine-removal, and finally, cyanation. google.com This highlights how different functional groups can be introduced onto the 4-fluoro-3-trifluoromethylphenyl scaffold.

Furthermore, studies on trifluoromethyl ring-substituted methcathinone (B1676376) analogues have shown that the position of the trifluoromethyl group on the phenyl ring significantly influences the compound's activity at monoamine transporters. nih.gov This underscores the importance of accessing a variety of ring-substituted analogues to explore structure-activity relationships.

Table 2: Synthetic Pathways to Aromatic Ring-Substituted Analogues This table is interactive. You can sort and filter the data.

| Target Analogue | Key Precursor | Synthetic Sequence |

|---|---|---|

| 4-Fluoro-3-trifluoromethylphenol | 4-Fluoro-3-trifluoromethylaniline | 1. Diazotization (H2SO4, NaNO2) 2. Hydrolysis (CuSO4) google.com |

| 3-Fluoro-4-methylthiophenol | 3-Fluoro-4-(methylthio)aniline | 1. Diazotization (H2SO4, NaNO2) 2. Reaction with Cu(NO3)2/Cu2O chemicalbook.com |

| 3-Fluoro-4-trifluoromethylbenzonitrile | o-Fluorobenzotrifluoride | 1. Nitration 2. Reduction 3. Bromination 4. Diazotization/Deamination 5. Cyanation google.com |

Heterocyclic Systems Incorporating the 4-Fluoro-3-trifluoromethylphenyl Moiety

Incorporating the 4-fluoro-3-trifluoromethylphenyl or its corresponding thioether moiety into heterocyclic systems is a key strategy for developing novel bioactive molecules. mdpi.comnih.gov The unique properties of this substituent can enhance the biological activity and pharmacokinetic profile of the resulting heterocyclic compound. researchgate.net

One common method for synthesizing such compounds is through cycloaddition reactions. nih.gov For instance, the 4-fluoro-3-trifluoromethylphenyl group can be part of a dienophile or dipolarophile that reacts with a suitable partner to form the heterocyclic ring. The electron-withdrawing nature of the fluoroalkyl group often enhances the reactivity of these substrates in cycloaddition reactions. nih.gov

Another approach involves using a building block that already contains the desired moiety. Ethynyl trifluoromethyl sulfide (CF3S–C≡CH) has been used as a building block in copper-catalyzed click chemistry reactions with various azides to yield novel 1,4-disubstituted triazoles bearing a trifluoromethylthio group. nih.gov A similar strategy could be envisioned using an acetylene (B1199291) derivative of this compound to create a library of triazoles.

The synthesis of more complex heterocyclic systems can also be achieved. For example, the Staudinger reaction followed by an intramolecular Aza-Wittig reaction has been employed in the synthesis of 3H-quinazoline-4-ones, a reaction that can be facilitated using fluorous chemistry techniques for easier purification. nih.gov This demonstrates the adaptability of modern synthetic methods to create complex heterocyclic structures containing fluorinated aromatic groups. The development of such synthetic routes is crucial for accessing new chemical entities for drug discovery and materials science. beilstein-journals.orgdntb.gov.ua

Table 3: Approaches to Heterocyclic Systems This table is interactive. You can sort and filter the data.

| Heterocycle Class | Synthetic Approach | Key Reaction Type | Precursor Moiety |

|---|---|---|---|

| General S-Heterocycles | Cycloaddition | [3+2] or [4+2] Cycloaddition nih.gov | Fluorinated dipolarophile/dienophile |

| Triazoles | Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition nih.gov | 4-Fluoro-3-trifluoromethylphenyl-alkyne |

| Quinazolinones | Multi-step Synthesis | Staudinger / Intramolecular Aza-Wittig nih.gov | Substituted aniline with 4-fluoro-3-trifluoromethylphenyl group |

| General Heterocycles | Various | C-H Annulation, Heterocyclization | Azobenzenes, Vinamidinium salts researchgate.netdntb.gov.ua |

Advanced Research Topics and Future Perspectives in Fluoroaryl Thiol Chemistry

Emerging Methodologies for Selective Functionalization

The regioselective functionalization of polysubstituted aromatic rings like 4-Fluoro-3-trifluoromethylbenzenethiol is a formidable challenge due to the competing directing effects of the substituents. However, recent advancements in catalysis and synthetic methodology are providing new avenues for precise chemical modifications.

One of the most promising areas is the transition metal-catalyzed cross-coupling of the thiol group. While traditional methods often involve harsh reaction conditions, modern catalytic systems, particularly those based on palladium and copper, have enabled a wide range of C-S bond-forming reactions under milder conditions. acs.org These reactions allow for the coupling of this compound with a variety of aryl, heteroaryl, and alkyl halides or pseudohalides, providing access to a diverse library of diaryl and alkyl-aryl thioethers. The development of ligands that can stabilize the metal center and facilitate reductive elimination is crucial for the success of these transformations.

Another emerging area is the direct C-H functionalization of the aromatic ring. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to elaborated structures. For a molecule like this compound, the directing effects of the existing substituents play a critical role in determining the site of C-H activation. Recent studies have shown that cobalt-catalyzed C-H borylation of 1-fluoro-3-trifluoromethylbenzene can occur selectively ortho to the fluorine atom. acs.org This methodology could potentially be adapted to introduce a thiol group at a later stage, or to directly functionalize the aromatic ring of the thiol itself, offering a novel entry point for derivatization.

Furthermore, photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds. researchgate.net These reactions often proceed via radical intermediates under exceptionally mild conditions, making them compatible with a wide range of functional groups. The application of photoredox catalysis to the functionalization of this compound could enable new types of transformations that are not accessible through traditional thermal methods.

| Methodology | Description | Potential Application to this compound |

| Transition Metal-Catalyzed Cross-Coupling | Formation of C-S bonds using palladium or copper catalysts. | Synthesis of diaryl and alkyl-aryl thioethers. |

| Directed C-H Functionalization | Activation and functionalization of C-H bonds directed by existing substituents. | Introduction of new substituents at specific positions on the aromatic ring. |

| Photoredox Catalysis | Use of visible light to initiate radical-based C-S bond formation. | Mild and selective synthesis of complex thioethers. |

Development of Novel Reagents and Catalytic Systems

The development of novel reagents and catalytic systems is intrinsically linked to the advancement of selective functionalization methodologies. In the context of fluoroaryl thiol chemistry, research is focused on creating reagents that are more efficient, selective, and easier to handle than their predecessors.

For the modification of the thiol group, new electrophilic partners for cross-coupling reactions are continuously being developed. These include hypervalent iodine reagents and novel boronic acid derivatives that can participate in Suzuki-Miyaura-type cross-coupling reactions to form C-S bonds. Additionally, reagents for introducing the trifluoromethylthio (SCF3) group are of significant interest due to the unique properties this moiety imparts. researchgate.netrsc.org While not directly applicable to the synthesis of this compound, the development of such reagents highlights the broader trend towards creating sophisticated tools for organofluorine chemistry. sustech.edu.cn

In the realm of catalysis, the design of new ligands is paramount. For the cross-coupling of thiols, ligands that can prevent catalyst poisoning by the sulfur atom are essential. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have shown promise in this regard. For C-H functionalization reactions, the development of catalysts that can selectively activate a specific C-H bond in the presence of multiple directing groups is a key area of research. This often involves the use of directing groups that can coordinate to the metal center and position it for selective C-H cleavage.

| Reagent/Catalyst Type | Function | Relevance to this compound Chemistry |

| Hypervalent Iodine Reagents | Electrophilic partners for cross-coupling reactions. | Expanding the scope of C-S bond formation. |

| Novel Boronic Acid Derivatives | Nucleophilic partners for Suzuki-Miyaura-type C-S coupling. | Access to a wider range of diaryl thioethers. |

| Bulky, Electron-Rich Ligands | Stabilize metal catalysts and prevent poisoning by sulfur. | Improving the efficiency and robustness of cross-coupling reactions. |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donating ligands for stabilizing catalytic intermediates. | Enhancing the activity of catalysts for C-S bond formation. |

Interdisciplinary Research at the Interface of Synthetic and Computational Chemistry

The synergy between synthetic and computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and the mechanisms of its functionalization reactions.

Density Functional Theory (DFT) calculations, for instance, can be used to predict the most likely sites for electrophilic and nucleophilic attack on the aromatic ring, as well as the relative acidities of the C-H bonds. This information can guide the design of experiments for selective C-H functionalization. For example, DFT calculations have been instrumental in elucidating the mechanism of water-promoted C-S bond formation reactions, revealing the role of intermolecular hydrogen bonds in promoting the transformation. researchgate.net

Furthermore, computational modeling can be employed to design new catalysts and reagents. By simulating the interaction of a potential catalyst with the substrate, researchers can predict its efficacy and selectivity before embarking on lengthy and resource-intensive synthetic efforts. This in silico approach can accelerate the discovery of new catalytic systems for the functionalization of fluoroaryl thiols.

The combination of high-throughput experimentation and computational screening is another promising avenue. By rapidly screening a large number of reaction conditions and catalysts in parallel, and using computational models to rationalize the results, researchers can quickly identify optimal conditions for a desired transformation. This data-driven approach is poised to revolutionize the field of synthetic chemistry and will undoubtedly play a significant role in advancing the chemistry of complex molecules like this compound.

| Computational Method | Application | Impact on this compound Research |

| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and reaction mechanisms. | Guiding the rational design of selective functionalization strategies. |

| Molecular Modeling | Simulating catalyst-substrate interactions. | Accelerating the discovery of new and improved catalytic systems. |

| High-Throughput Screening & Data Analysis | Rapidly identifying optimal reaction conditions. | Enhancing the efficiency of synthetic route development. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are validated for structural elucidation of 4-Fluoro-3-trifluoromethylbenzenethiol?

- Methodological Answer : Use 1H and 19F NMR with certified reference materials (CRMs) for quantitative analysis, as demonstrated in studies of fluorinated benzoic acids . High-resolution mass spectrometry (HRMS) and FT-IR further confirm molecular weight and functional groups. Structural reproducibility is ensured via SMILES and InChi codes, as standardized for similar thiol derivatives (e.g., 3,4-difluorobenzenethiol) .

Q. How should researchers handle purification to minimize sulfur-containing byproducts?

- Methodological Answer : Optimize recrystallization in non-polar solvents (e.g., hexane) or use silica gel column chromatography. Monitor purity via TLC (Rf comparison) and HPLC (retention time matching against CRMs). For fluorinated compounds, ensure inert atmospheres to prevent oxidation during purification .

Advanced Research Questions

Q. What methodologies address discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer : Cross-validate using density functional theory (DFT) adjusted for fluorine’s electronegativity and steric effects. Pair with empirical kinetic studies under controlled conditions (e.g., varying solvents, temperatures). Apply statistical reliability frameworks, such as empirical contradiction analysis, to resolve inconsistencies .

Q. How can the compound’s stability under oxidative conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated aging tests with O2 exposure at 25–60°C, analyzing degradation via GC-MS and 19F NMR. Compare results to NIST stability data for structurally analogous fluorinated compounds (e.g., benzoyl chlorides) . Use CRMs to quantify degradation thresholds .

Q. What protocols ensure accurate measurement of thiol group activity during kinetic studies?

- Methodological Answer : Modify Ellman’s assay for fluorinated environments by calibrating with thiol CRMs. Track reaction progress in real-time using UV-Vis spectroscopy (412 nm absorbance). For fluorinated thiols, validate results with 19F NMR to account for electronic effects on reactivity .

Data Contradiction and Analysis

Q. How should researchers reconcile conflicting NMR and mass spectrometry data?

- Methodological Answer : Employ multi-technique validation :

- Cross-check 1H/19F NMR peak assignments with computational simulations (e.g., ACD/Labs).

- Use HRMS to confirm molecular ion clusters, accounting for isotopic patterns of fluorine and sulfur.

- Apply empirical contradiction frameworks to identify systematic errors (e.g., solvent artifacts, calibration drift) .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.